1,2-dimethyl-4-methoxy-1H-benzimidazole
Overview
Description
1,2-dimethyl-4-methoxy-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of this compound includes a benzimidazole core with two methyl groups and one methoxy group attached, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-dimethyl-4-methoxy-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with appropriate methylating agents such as iodomethane . The reaction typically involves the following steps:
Formation of the Intermediate: Ortho-phenylenediamine reacts with iodomethane in the presence of a base to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Common industrial methods include continuous flow synthesis and batch reactors.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-4-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of an acid catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1,2-dimethyl-4-methoxy-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Thiabendazole: An anthelmintic benzimidazole used to treat parasitic infections.
Nocodazole: A benzimidazole that disrupts microtubule polymerization and is used in cancer research.
Uniqueness
1,2-dimethyl-4-methoxy-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and methoxy groups can enhance its lipophilicity and ability to interact with biological targets.
Properties
IUPAC Name |
4-methoxy-1,2-dimethylbenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-11-10-8(12(7)2)5-4-6-9(10)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCKINKAAZRIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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